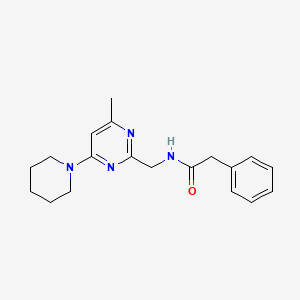

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-15-12-18(23-10-6-3-7-11-23)22-17(21-15)14-20-19(24)13-16-8-4-2-5-9-16/h2,4-5,8-9,12H,3,6-7,10-11,13-14H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKLWUHMJJMNTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)CC2=CC=CC=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with targets such as the ion channel nompc and Eukaryotic translation initiation factor 4 gamma 1. These proteins play crucial roles in cellular signaling and protein synthesis, respectively.

Mode of Action

This interaction could potentially alter the conformation or activity of the target protein, leading to downstream effects.

Biological Activity

N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylacetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring linked to a pyrimidine core, which is further connected to a phenylacetamide moiety. Its molecular formula is with a molecular weight of approximately 304.42 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. It has been shown to inhibit various kinases involved in cell signaling pathways, which can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Key Mechanisms:

- Kinase Inhibition : The compound may inhibit tyrosine kinases, which are crucial for cancer cell signaling.

- Cell Cycle Arrest : Research indicates that it can induce G2/M phase arrest in cancer cell lines, suggesting potential as an anticancer agent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MDA-MB-231 cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.5 | Apoptosis induction |

| MDA-MB-231 | 0.8 | Cell cycle arrest |

| A549 | 0.7 | Inhibition of tubulin polymerization |

These findings suggest that the compound's mechanism may involve disrupting microtubule dynamics, similar to other known anticancer agents.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and pyrimidine moieties can significantly impact the biological activity of the compound. For example, altering substituents on the phenyl ring has been shown to enhance potency against specific cancer cell lines.

Case Studies and Research Findings

- In Vivo Studies : A recent study evaluated the efficacy of this compound in mouse models bearing tumors derived from human cancer cells. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent.

- Molecular Docking Studies : Computational analyses have revealed that the compound binds effectively to ATP-binding sites of various kinases, providing a rationale for its inhibitory effects on cell proliferation.

- Clinical Implications : Ongoing clinical trials are assessing the safety and efficacy of this compound in combination therapies for cancer treatment, particularly focusing on its synergistic effects with established chemotherapeutics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds highlights key differences in substituents, physicochemical properties, and biological activities. Below is a detailed comparison:

Key Findings

Substituent Impact on Activity: The piperidine group in the target compound enhances solubility compared to pyridine or chlorophenyl substituents in analogs . However, analogs with dimethoxyphenyl or fluorophenyl groups (e.g., 4j) exhibit stronger cytotoxic effects due to improved electron-withdrawing properties and membrane permeability . The phenylacetamide moiety in the target compound is structurally conserved across analogs but differs in orientation.

Synthetic Yields :

- The target compound’s synthesis is inferred to follow routes similar to 4d and 4j , which reported yields of 58% and 82%, respectively . Lower yields in 4d were attributed to steric hindrance from the chlorophenyl group, suggesting that the target compound’s piperidine substituent may require optimized reaction conditions.

Spectroscopic Confirmation: 1H/13C NMR and MS data for analogs (e.g., δ 168 ppm for amide carbonyl in 4d and 4j ) align with expected features of the target compound.

Therapeutic Potential: While the patent compound emphasizes kinase inhibition (e.g., for autoimmune diseases), analogs like 4j prioritize anticancer applications. The target compound’s lack of electron-withdrawing groups (e.g., fluorine or chlorine) may limit its cytotoxicity but enhance selectivity for neurological targets.

Q & A

Q. What are the key synthetic steps for preparing N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-2-phenylacetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : Condensation of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine with appropriate aldehydes or ketones under reflux conditions (e.g., ethanol, 80°C) to introduce the methyl group .

Acetamide Linkage : Coupling the pyrimidine intermediate with 2-phenylacetyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the final compound. Monitor purity via HPLC or TLC .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds observed in similar pyrimidine derivatives) .

- NMR Spectroscopy : Confirm proton environments (e.g., piperidinyl N–CH₂ and phenylacetamide peaks) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What preliminary biological assays are recommended for this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs:

- Antimicrobial Testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition : Evaluate binding to kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions?

- Methodological Answer : Apply Design of Experiments (DoE) to minimize trial-and-error:

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Address discrepancies via:

- Purity Verification : Re-analyze compound via HPLC (>98% purity) to rule out impurities .

- Structural Confirmation : Re-examine NMR/XRD data for isomerism or degradation .

- Comparative Assays : Test alongside structurally validated analogs (e.g., pyrimidine derivatives with varying substituents) .

Q. What computational tools predict reaction pathways for derivative synthesis?

- Methodological Answer : Integrate:

- Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states (e.g., DFT for nucleophilic substitution steps) .

- Reaction Path Search : ICReDD’s algorithms to simulate plausible intermediates and energy barriers .

- Molecular Dynamics (MD) : Assess solvent effects on reaction kinetics .

Q. How to conduct structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Stepwise Approach :

Analog Synthesis : Modify substituents (e.g., replace piperidine with morpholine) .

Activity Profiling : Test analogs in standardized assays (e.g., IC₅₀ values for kinase inhibition).

Data Correlation : Use QSAR models to link structural features (e.g., logP, H-bond donors) to activity .

| Analog | Modification | Biological Activity |

|---|---|---|

| Piperidine → Morpholine | Increased polarity | Enhanced solubility, reduced IC₅₀ |

| Phenyl → Fluorophenyl | Electron-withdrawing group | Improved antimicrobial activity |

Q. What are the challenges in scaling up synthesis, and how to address them?

- Methodological Answer : Key Issues :

- Exothermic Reactions : Use jacketed reactors with temperature control .

- Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water system) .

- Process Monitoring : Implement PAT (Process Analytical Technology) for real-time HPLC tracking .

Q. How does hydrogen bonding influence the compound’s bioactivity?

- Methodological Answer :

- Crystal Structure Insights : Intramolecular N–H⋯N bonds stabilize the pyrimidine ring conformation, enhancing target binding (e.g., kinase active sites) .

- SAR Modifications : Introduce H-bond acceptors (e.g., carbonyl groups) to improve affinity .

Q. How to manage hygroscopicity during storage and handling?

- Methodological Answer :

- Storage : Desiccators with silica gel, under nitrogen atmosphere .

- Formulation : Convert to a stable salt (e.g., hydrochloride) if hygroscopicity impedes assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.